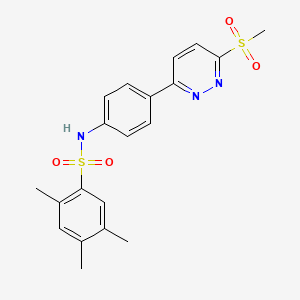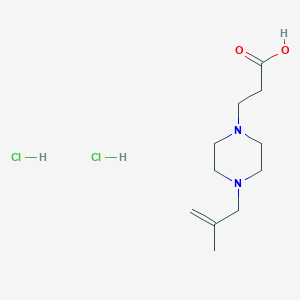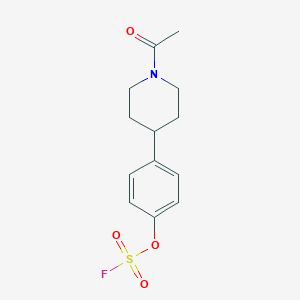![molecular formula C20H21N5O3 B2929915 3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915930-82-4](/img/structure/B2929915.png)
3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a modified purine nucleoside . Purine nucleosides are key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They also act as chemical messengers supporting purinergic transmission throughout tissues and species .
Synthesis Analysis
The synthesis of similar purine nucleosides involves the conjugation of adenosine and guanosine fluorescent analogues at the C8 position with aryl/heteroaryl moieties either directly, or via alkenyl/alkynyl linkers . The cinnamyl part of the molecule could be derived from cinnamaldehyde, a phenylpropanoid that is naturally synthesized by the shikimate pathway .Molecular Structure Analysis
Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring . The cinnamyl group is likely attached to the purine base, possibly at one of the carbon atoms in the imidazole ring. The exact structure would need to be confirmed by spectroscopic analysis.Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Research has highlighted compounds with the imidazo[2,1-f]purine-2,4-dione nucleus for their affinity towards serotoninergic and dopaminergic receptors, indicating potential applications in studying and treating neurological disorders. For instance, studies have found that substituents at the 7-position of the imidazo[2,1-f]purine system can significantly influence receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 serotonin receptors, as well as dopamine D2 receptors. These findings suggest a role for such compounds in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).
Synthesis and Molecular Docking Studies
The synthesis of novel arylpiperazinylalkyl purine-2,4-diones and their molecular docking studies have provided insights into their potential therapeutic applications. Docking studies have shown that certain substitutions on the purine nucleus can be crucial for enhancing receptor affinity, offering pathways for designing more effective therapeutic agents (Zagórska et al., 2009).
Antiviral Activity
Compounds structurally similar to "3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been evaluated for their antiviral properties, especially against herpes, rhinovirus, and parainfluenza viruses. This research direction underscores the potential of such compounds in contributing to antiviral pharmacotherapy (Kim et al., 1978).
Adenosine Receptor Antagonism
Further studies have explored the role of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists. These findings highlight the therapeutic potential of such compounds in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2008).
properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-13-25-16-17(21-19(25)23(14)11-12-26)22(2)20(28)24(18(16)27)10-6-9-15-7-4-3-5-8-15/h3-9,13,26H,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPZTIOMKGSUPG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615250 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)
![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)


![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)
![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)


![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)
